molecular formula C9H20ClNO B6223416 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride CAS No. 2763775-99-9

1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

Cat. No.: B6223416
CAS No.: 2763775-99-9
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is an organic compound with the molecular formula C9H19NO·HCl. It is a derivative of cyclohexanol, featuring an aminomethyl group and two methyl groups attached to the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylcyclohexanone.

    Reductive Amination: The ketone undergoes reductive amination with formaldehyde and ammonia or an amine to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through crystallization or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3,5-dimethylcyclohexanone.

    Reduction: 1-(aminomethyl)-3,5-dimethylcyclohexane.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An alkanolamine with similar structural features but different functional groups.

    Cyclohexanol derivatives: Compounds like 1-aminomethyl-1-cyclohexanol hydrochloride, which share the cyclohexanol core but differ in substituents.

Uniqueness

1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2763775-99-9

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.